molecular formula C26H21ClO5 B11573138 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

Cat. No.: B11573138
M. Wt: 448.9 g/mol
InChI Key: FBVDNHFXLPURRB-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohepta[c]furan ring with an ethoxyphenyl group and a chlorobenzoate moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate typically involves multiple steps:

    Formation of the cyclohepta[c]furan ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable catalyst such as aluminum chloride.

    Attachment of the chlorobenzoate moiety: This can be done through an esterification reaction between the cyclohepta[c]furan derivative and 3-chlorobenzoic acid in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H21ClO5

Molecular Weight

448.9 g/mol

IUPAC Name

[6-(4-ethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-chlorobenzoate

InChI

InChI=1S/C26H21ClO5/c1-4-30-21-10-8-17(9-11-21)19-13-22(28)24-15(2)31-16(3)25(24)23(14-19)32-26(29)18-6-5-7-20(27)12-18/h5-14H,4H2,1-3H3

InChI Key

FBVDNHFXLPURRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC(=O)C4=CC(=CC=C4)Cl)C)C

Origin of Product

United States

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